

Application Notes and Protocols for GC376 Sodium Administration in Animal Models

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Compound of Interest		
Compound Name:	GC376 sodium	
Cat. No.:	B14129987	Get Quote

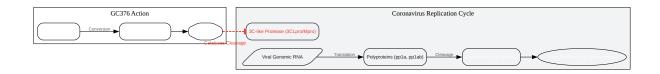
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of **GC376 sodium**, a potent inhibitor of 3C-like protease (3CLpro), in various animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of GC376.

Mechanism of Action

GC376 is a prodrug that is converted to the active aldehyde form, GC373. It functions as a direct-acting antiviral agent by inhibiting the 3C-like protease (3CLpro or Mpro) of coronaviruses.[1][2] This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription.[1][2] By blocking 3CLpro, GC376 effectively halts the viral life cycle.[3] Due to the highly conserved nature of the 3CLpro across different coronaviruses, GC376 exhibits broad-spectrum activity.[3]





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Figure 1: Mechanism of action of GC376 in inhibiting coronavirus replication.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on **GC376 sodium** administration and dosage in feline, murine, ferret, and mink animal models based on published studies.

Table 1: GC376 Administration and Dosage in Feline Models (Feline Infectious Peritonitis - FIP)



Parameter	Details	Reference(s)
Animal Model	Cats with naturally occurring or experimentally induced Feline Infectious Peritonitis (FIP)	[4][5]
Administration Route	Subcutaneous (SC) injection	[4][5]
Dosage (Non-neurological FIP)	15-20 mg/kg, administered every 12 hours (BID)	[4][5]
Dosage (Ocular FIP)	15-20 mg/kg, administered every 12 hours (BID)	[5]
Dosage (Neurological FIP)	15-20 mg/kg, administered every 12 hours (BID)	[5]
Dosage (in combination with GS-441524 for resistance)	20 mg/kg SC BID, added to the current GS-441524 dosage	[5]
Treatment Duration	Minimum of 12 weeks	[4]
Formulation	53 mg/mL in 10% ethanol and 90% polyethylene glycol 400	[4]
Observed Side Effects	Transient stinging upon injection, subcutaneous fibrosis, hair loss, and abnormal eruption of permanent teeth in young cats	[4][6]

Table 2: GC376 Administration and Dosage in Murine Models (SARS-CoV-2)



Parameter	Details	Reference(s)
Animal Model	K18-hACE2 transgenic mice	[1]
Administration Route	Intraperitoneal (IP) injection	[1]
Dosage	40 mg/kg per day, administered in two divided doses (20 mg/kg each)	[1]
Treatment Duration	7 days, starting 3 hours post- challenge	[1]
Challenge Model	Intranasal inoculation with SARS-CoV-2 (1 × 10³ or 1 × 10⁵ TCID50/mouse)	[1]
Observed Efficacy	Reduced viral loads and tissue lesions, particularly in the brain at a low virus dose. Did not significantly improve clinical symptoms or survival.	[1][7]

Table 3: GC376 Activity in Ferret and Mink Models

Parameter	Details	Reference(s)
Animal Model	Ferrets and Minks (in vitro studies)	[8]
Primary Finding	GC376 demonstrates strong inhibitory activity against ferret and mink coronavirus 3CLpro.	[8]
Significance	Suggests potential for development as an antiviral for coronavirus infections in these species. Further in vivo studies are warranted.	[8]



Experimental Protocols Protocol 1: Preparation and Subcutaneous Administration of GC376 in Cats

Objective: To prepare and administer GC376 sodium to cats for the treatment of FIP.

Materials:

- GC376 sodium powder
- Anhydrous ethanol
- Polyethylene glycol 400 (PEG 400)
- Sterile vials
- Sterile syringes and needles (e.g., 22-gauge)
- Vortex mixer
- Scale

Procedure:

- Formulation Preparation (to achieve 53 mg/mL):
 - In a sterile vial, dissolve the required amount of GC376 sodium powder in 10% (v/v) anhydrous ethanol.
 - Add 90% (v/v) polyethylene glycol 400 to the solution.
 - Vortex thoroughly until the powder is completely dissolved and the solution is clear.[4]
- Dosage Calculation:
 - Weigh the cat to determine the accurate body weight in kilograms.
 - Calculate the required dose based on the prescribed mg/kg dosage (e.g., 15 mg/kg).



 Calculate the volume to be administered using the concentration of the prepared formulation (53 mg/mL).

Administration:

- Identify a suitable subcutaneous injection site, typically in the scruff of the neck or along the back.
- Pinch the skin to create a tent.
- Insert the needle into the base of the skin tent, parallel to the body.
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Inject the calculated volume of the GC376 solution subcutaneously.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Frequency: Administer every 12 hours.[4]
- Monitoring: Monitor the cat for any adverse reactions at the injection site and for clinical improvement.[9]

Protocol 2: Intraperitoneal Administration of GC376 in K18-hACE2 Mice for SARS-CoV-2 Studies

Objective: To administer GC376 to K18-hACE2 mice to evaluate its in vivo efficacy against SARS-CoV-2.

Materials:

- GC376 sodium
- Vehicle solution (e.g., sterile PBS)
- Sterile syringes and needles (e.g., 27-gauge)
- Scale



- SARS-CoV-2 virus stock (e.g., 1 × 10³ or 1 × 10⁵ TCID50/mouse)
- Anesthetic (e.g., isoflurane)
- Biosafety cabinet (BSL-3)

Procedure:

- Animal Model and Challenge:
 - Use K18-hACE2 transgenic mice.
 - Under anesthesia, intranasally inoculate the mice with the desired dose of SARS-CoV-2 in a BSL-3 facility.[1]
- GC376 Preparation:
 - Dissolve **GC376 sodium** in the appropriate vehicle to the desired concentration.
- Dosage Calculation:
 - Weigh each mouse to determine its body weight.
 - Calculate the total daily dose (e.g., 40 mg/kg) and divide it into two equal doses for twicedaily administration (e.g., 20 mg/kg per injection).[1]
- Administration:
 - Begin treatment 3 hours post-virus challenge.[1]
 - Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
 - Insert the needle at a 10-20 degree angle and inject the calculated volume of the GC376 solution intraperitoneally.
- Frequency: Administer twice daily for 7 days.[1]
- Monitoring:

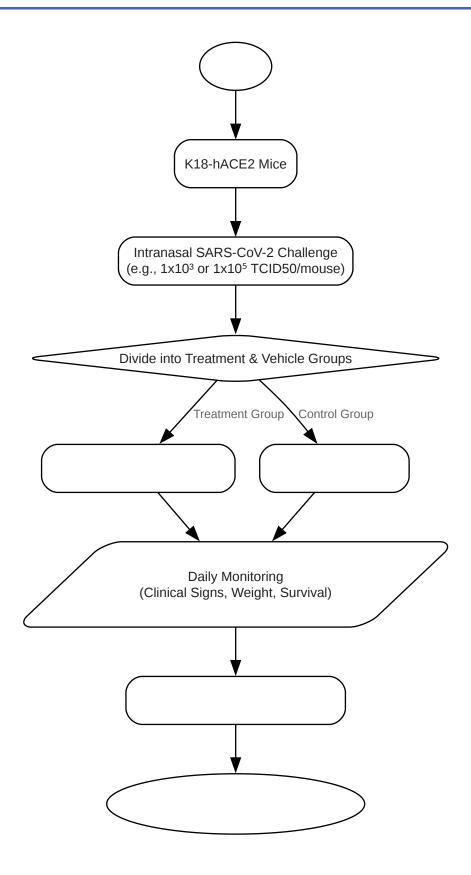
Methodological & Application





- Monitor the mice daily for clinical signs of disease (weight loss, lethargy, ruffled fur) and survival for a predefined period (e.g., 14 days).[1][7]
- At specified time points, euthanize subsets of mice to collect tissues (e.g., lungs, brain) for viral load and histopathological analysis.[1]





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Figure 2: Experimental workflow for evaluating GC376 efficacy in a SARS-CoV-2 mouse model.

Disclaimer

These protocols are for research purposes only and should be performed by qualified personnel in appropriate laboratory settings, adhering to all institutional and national guidelines for animal welfare and biosafety. Dosages and protocols may need to be optimized for specific experimental conditions.

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